molecular formula C5H5ClN2 B1315788 3-(Chloromethyl)pyridazine CAS No. 41227-72-9

3-(Chloromethyl)pyridazine

Cat. No. B1315788
Key on ui cas rn: 41227-72-9
M. Wt: 128.56 g/mol
InChI Key: TWCGCUQPXQOQCA-UHFFFAOYSA-N
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Patent
US04221802

Procedure details

Reacting ethylenediamine with 3-chloromethylpyridazine by the procedure of Example 34 gives N-(3-pyridazinylmethyl)ethylenediamine. This intermediate is reacted with S-methylisothiouronium sulphate by the procedure of Example 1 to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl[CH2:6][C:7]1[N:8]=[N:9][CH:10]=[CH:11][CH:12]=1>>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH2:6][NH:3][CH2:2][CH2:1][NH2:4])[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1N=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NC(=CC=C1)CNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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